molecular formula C17H21N3O4S B5398358 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide

2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide

Cat. No. B5398358
M. Wt: 363.4 g/mol
InChI Key: WPJQTONTTFMFNV-UHFFFAOYSA-N
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Description

2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. MPP is a small molecule inhibitor that targets protein-protein interactions, making it a promising candidate for the development of new drugs.

Mechanism of Action

2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide works by inhibiting protein-protein interactions between key signaling molecules involved in disease progression. Specifically, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide targets the interaction between the protein HSP90 and its client proteins, which play a critical role in cancer and inflammatory diseases. By disrupting this interaction, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide can inhibit the activity of key signaling pathways and prevent disease progression.
Biochemical and Physiological Effects
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In preclinical models, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been shown to reduce tumor growth and improve survival rates in cancer models, as well as reduce inflammation and improve symptoms in models of inflammatory bowel disease and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has several advantages for use in laboratory experiments, including its small size, high potency, and specificity for key signaling pathways. However, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide in laboratory experiments.

Future Directions

There are several future directions for research on 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide, including further optimization of its synthesis and development of more potent and selective derivatives. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide could also be studied in combination with other drugs to enhance its therapeutic effects and reduce potential toxicity. Additionally, further preclinical and clinical studies are necessary to evaluate the safety and efficacy of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide in humans.

Synthesis Methods

The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide involves several steps, including the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-(methylsulfonyl)aniline. This intermediate is then reacted with 2-chloro-N-(4-pyridinylmethyl)propanamide to form 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide. The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. In cancer research, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has been shown to inhibit the growth of tumor cells by targeting key signaling pathways involved in cell proliferation and survival. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide has also been studied for its anti-inflammatory properties, with promising results in preclinical models of inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-(pyridin-4-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13(17(21)19-12-14-8-10-18-11-9-14)24-16-6-4-15(5-7-16)20(2)25(3,22)23/h4-11,13H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJQTONTTFMFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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